
Ivermectin monosaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivermectin monosaccharide is a semi-synthetic product produced by selective hydrolysis of the terminal saccharide unit of ivermectin . It is a potent inhibitor of nematode larval development, but is devoid of paralytic activity . It is a sensitive probe for the detection of some types of ivermectin resistance .
Synthesis Analysis
Ivermectin B1a monosaccharide is produced by selective hydrolysis of the terminal saccharide unit of ivermectin . It can inhibit nematode larval development, but does not cause paralytic activity .Molecular Structure Analysis
The molecular structure of avermectin, a complex of several compounds, underwent chemical modification to produce ivermectin, a combination of two dihydroderivatives .Chemical Reactions Analysis
Ivermectin B1a monosaccharide is produced by selective hydrolysis of the terminal saccharide unit of ivermectin . It can inhibit nematode larval development, but does not cause paralytic activity .Physical and Chemical Properties Analysis
The pH of the solutions of ivermectin is approximately 5 and remains unchanged during the stability study . The solubility of ivermectin is soluble in Ethanol, Methanol, DMF, DMSO; poorly soluble in Water .Applications De Recherche Scientifique
Activité antivirale
L'ivermectine a fait l'objet de recherches pour son activité antivirale contre une variété de virus, notamment la dengue, le virus du Nil occidental, le virus de l'encéphalite équine vénézuélienne, la grippe et le SRAS-CoV-2 .
Infections parasitaires
Elle est utilisée efficacement dans le traitement de la parasitose humaine telle que l'ascaridiase, la larve migrans cutanée, la strongyloïdose, l'onchocercose et la gale .
Traitement de la COVID-19
Des études ont montré que l'ivermectine réduit le risque de décès chez les patients hospitalisés atteints de COVID-19 et son rôle dans le traitement de cette maladie est à l'étude .
Contrôle de la qualité dans les produits pharmaceutiques
Une méthode HPLC nouvellement développée pour l'analyse de l'ivermectine peut être utilisée pour augmenter le débit des laboratoires de contrôle qualité pour les tests analytiques des produits injectables d'ivermectine .
Mécanismes d'action contre le SRAS-CoV-2
La recherche a proposé un schéma des principales interactions cellulaires et biomoléculaires entre l'ivermectine, la cellule hôte et le SRAS-CoV-2 dans la pathogenèse de la COVID-19 et la prévention des complications .
Mécanisme D'action
Target of Action
Ivermectin monosaccharide primarily targets the glutamate-gated chloride channels found in nematodes and insects . These channels play a crucial role in the transmission of signals in the nervous system of these organisms .
Mode of Action
This compound acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an influx of chloride ions into the cell . This “locks” the receptor in an activated (open) conformation, allowing unrestricted passage of chloride ions into the cell . This influx of chloride ions hyperpolarizes the neuron, leading to a decrease in excitability and ultimately paralysis and death of the parasite .
Biochemical Pathways
This compound affects several biochemical pathways. It directly inhibits the NF-kb pathway and STAT-3 , and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation . These pathways are involved in various cellular processes, including inflammation, cell growth, and cell survival .
Pharmacokinetics
This compound, being highly lipophilic, accumulates in fat tissues, causing its long-term existence in the body . The plasma half-life of its metabolites is about 72 hours, which is fourfold that of the parent drug . This long half-life allows for sustained activity against parasites .
Result of Action
The result of this compound’s action is the effective treatment of various parasitic diseases. It is used to treat conditions such as onchocerciasis, strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . The influx of chloride ions into the parasite’s neurons leads to paralysis and death of the parasite, effectively treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that ivermectin residues are observed in various animal products such as milk and meat, presenting several health hazards . Therefore, the environment in which the drug is used can impact its efficacy and stability .
Safety and Hazards
Orientations Futures
Ivermectin is currently being investigated in a clinical trial as a potential COVID-19 treatment for the coronavirus SARS-CoV-2 Virus . The FDA has not approved ivermectin for use in treating or preventing COVID-19 infection in humans . The World Health Organization (WHO) recommend not to use ivermectin in patients with COVID-19 to reduce viral replication, except in clinical trials .
Analyse Biochimique
Biochemical Properties
Ivermectin monosaccharide interacts with various enzymes and proteins. It is metabolized in vivo and in vitro by C-hydroxylation and O-demethylation reactions, primarily catalyzed by the P450 3A4 enzyme, with contributions from P450 3A5 and 2C9 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to adversely affect cells, including cell cycle arrest, apoptosis, mitochondrial permeabilization, calcium accumulation, endothelial dysfunction, and disruptions in cellular homeostasis caused by mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to channels used to relay signals in nerve and muscle cells. This binding leaves the channel in an “open” position, allowing for an increased inhibitory effect, leading to paralysis and the eventual death of the parasite or insect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant temporal effects. For instance, a study showed that a single dose of this compound could stop the SARS-CoV-2 virus growing in cell culture within 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on mice, this compound was found to diminish the MHV viral load and disease in the mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system in the liver and excreted almost exclusively in feces . The metabolic pathways of this compound involve C-hydroxylation and O-demethylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has rapid oral absorption, high liposolubility, and is widely distributed in the body .
Subcellular Localization
It is known that this compound is widely distributed in the body, indicating that it may localize in various subcellular compartments .
Propriétés
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-RANFAGGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ivermectin monosaccharide affect the feeding behavior of parasitic nematodes like Trichostrongylus colubriformis?
A1: this compound, a macrocyclic lactone anthelmintic (ML), significantly inhibits feeding in T. colubriformis. Research using inulin uptake as a measure of ingestion revealed that this compound effectively reduces the amount of food ingested by the nematodes [].
Q2: What are the electrophysiological effects of this compound on the pharynx of T. colubriformis?
A2: Electropharyngeograms demonstrate that this compound disrupts the electrical activity associated with pharyngeal pumping in T. colubriformis []. The compound initially inhibits the frequency of pharyngeal contractions. This is followed by a decrease in the amplitude of electrical potentials associated with these contractions. This suggests a two-pronged inhibitory effect on the nematode's feeding mechanism.
Q3: How does the potency of this compound compare to other macrocyclic lactones in inhibiting feeding in T. colubriformis?
A3: While all four tested MLs (eprinomectin, ivermectin, this compound, and ivermectin aglycone) inhibited inulin uptake in T. colubriformis, their potency varied []. Eprinomectin was the most potent, followed by ivermectin, this compound, and lastly, ivermectin aglycone. It's important to note that these differences in potency might be influenced by the experimental setup and drug uptake dynamics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
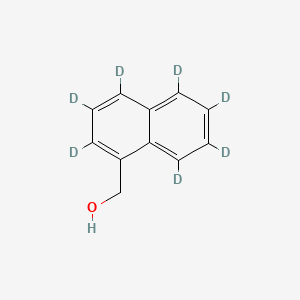
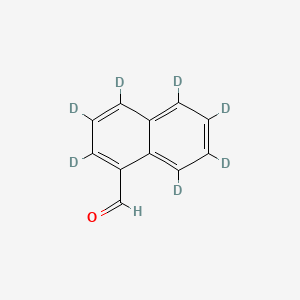

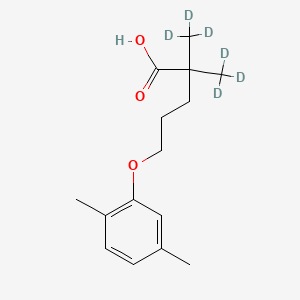

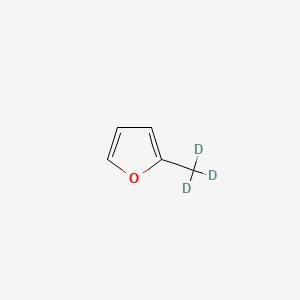

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
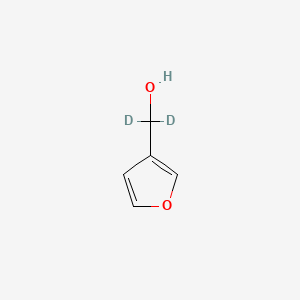
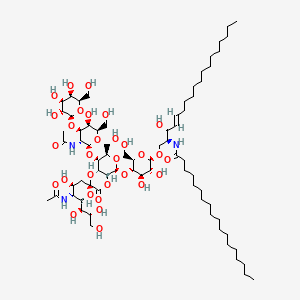

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
